molecular formula C6H13NO2 B1588796 n-(2-Methylpropyl)glycine CAS No. 3182-85-2

n-(2-Methylpropyl)glycine

Cat. No. B1588796
CAS RN: 3182-85-2
M. Wt: 131.17 g/mol
InChI Key: VKZGJEWGVNFKPE-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)glycine, also known as isovaline, is a non-proteinogenic amino acid that is found in meteorites and has been proposed as a potential biomarker for extraterrestrial life. It is also found in certain microorganisms and plants.

Scientific Research Applications

Neurotransmission and Cognitive Enhancement

N-(2-Methylpropyl)glycine, a glycine derivative, has shown promise in enhancing neurotransmission and cognitive functions. Glycine, as an agonist at brain N-methyl-D-aspartate (NMDA) receptors, plays a critical role in synaptic plasticity and neurotransmission. High-dose glycine, when used as an adjunct to certain antipsychotic medications like olanzapine and risperidone, has demonstrated significant clinical benefits in schizophrenia treatment, suggesting its potential to augment the efficacy of these drugs (Heresco-Levy et al., 2004). Furthermore, compounds like GLYX-13, which act as NMDA receptor glycine site partial agonists, have been explored for their cognitive enhancing and potential antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists (Moskal et al., 2014).

Plant Stress Resistance

Glycine derivatives like N-(2-Methylpropyl)glycine have roles in improving plant stress resistance. Glycine betaine (GB) and proline, which are major organic osmolytes, accumulate in a variety of plant species in response to environmental stresses. These compounds have shown positive effects on enzyme and membrane integrity and play adaptive roles in mediating osmotic adjustment in plants under stress conditions. Research has highlighted the success of exogenous application of these compounds in increasing growth and crop yield under environmental stresses (Ashraf & Foolad, 2007).

Glycine Reuptake Inhibition in Schizophrenia

The inhibition of glycine reuptake, which elevates synaptic glycine concentrations, represents an effective strategy to enhance NMDA receptor transmission. Bitopertin, a glycine reuptake inhibitor, has been investigated for its efficacy and safety in patients with schizophrenia and predominant negative symptoms, demonstrating potential as a novel treatment option (Umbricht et al., 2014).

Herbicide Resistance and Agriculture

Glyphosate, a derivative of glycine (N-phosphonomethyl-glycine), is widely used as a herbicide. Its success in agriculture is mainly attributable to its specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase. Transgenic glyphosate-resistant plants have been developed, allowing the herbicide's application to crops without damage. Studies focus on glyphosate's mode of action, environmental fate, and resistance mechanisms in plants (Duke & Powles, 2008).

properties

IUPAC Name

2-(2-methylpropylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZGJEWGVNFKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437397
Record name N-isobutylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Methylpropyl)glycine

CAS RN

3182-85-2
Record name N-isobutylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isobutylamine (50 mL, 0.5 mol) was cooled in an ice bath, and bromoacetic acid (6.1 g, 43.9 mmol) added slowly as a solid, insuring that each piece dissolved. After stirring overnight, the excess amine was removed and MeOH was added to the resulting oil. The resulting mixture was concentrated, and repeated using MeOH/HCl. Finally, a white solid was recrystallized from ethanol/ether to provide N-isobutylglycine.HCl (3.95 g, 53.7%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Fasan, RLA Dias, K Moehle, O Zerbe… - …, 2006 - Wiley Online Library
Inhibitors of the interaction between the p53 tumor‐suppressor protein and its natural human inhibitor HDM2 are attractive as potential anticancer agents. In earlier work we explored …
GE Balatti, MF Martini, M Pickholz - Journal of molecular modeling, 2018 - Springer
In the present work we investigated the differential interactions of the antimicrobial peptides (AMPs) aurein 1.2 and maculatin 1.1 with a bilayer composed of a mixture of the lipids 1-…
Number of citations: 10 link.springer.com
GE Balatti, EE Ambroggio, GD Fidelio, MF Martini… - Molecules, 2017 - mdpi.com
In this work; we investigated the differential interaction of amphiphilic antimicrobial peptides with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid structures by means of …
Number of citations: 31 www.mdpi.com
IPC Class, A USPC - 2014 - patentsencyclopedia.com
The present invention relates generally to a method of increasing lipid oxidation in a mammal and to agents useful for same. More particularly, the present invention relates to a method …
Number of citations: 0 www.patentsencyclopedia.com
R Fasan, RLA Dias, K Moehle, O Zerbe, D Obrecht… - Citeseer
Phe1 7.70 4.70 2.83, 2.83 H (δ) 7.17, 7.17; H (ε) 7.30, 7.30; H (ζ) 7.23 Leu2 8.26 4.72 1.53, 1.57 CH (γ) 1.45; CH3 (δ) 0.80, 0.80 Trp3 8.34 4.92 3.17, 3.28 H (ε1) 10.21; H (δ1) 7.23; H (ε3…
Number of citations: 3 citeseerx.ist.psu.edu
R Fasan, RLA Dias, K Moehle, O Zerbe… - Angewandte Chemie …, 2004 - Wiley Online Library
Inhibition of crucial protein–protein interactions, for example, between the p53 tumor suppressor (red in structure) and HDM2, a protein overexpressed in tumor cells, is possible with …
Number of citations: 232 onlinelibrary.wiley.com
MYMRJ Rishpon - i.moscow
An electrode coated with peptide nanostructures, composed of self-assembled peptides, is disclosed. The electrode is capable of conducting a response current resulting from an …
Number of citations: 0 i.moscow
RD Drinkwater, RJ Lewis, PF Alewood… - Patent Int. Publication …, 1999 - i.moscow
An isolated, synthetic or recombinant ω-conotoxin peptide in which the fourth loop between cysteine residues 5 and 6 comprises SEQ ID NO: 1 or such a sequence which has …
Number of citations: 4 i.moscow
P Espace, S Pitson - patentcut.com
7. An expression system according to claim 6 capable of producing a sphingosine kinase comprising the polypeptide sequence of SEQ ID NO: 2 when the expression system is in a …
Number of citations: 0 patentcut.com
IPC Class, A USPC - 2014 - patentsencyclopedia.com
An isolated polypeptide is disclosed comprising an amino acid sequence selected from the group consisting of SEQ ID NOs: 2773-5544 and 11089-11094, wherein the polypeptide has …
Number of citations: 0 www.patentsencyclopedia.com

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